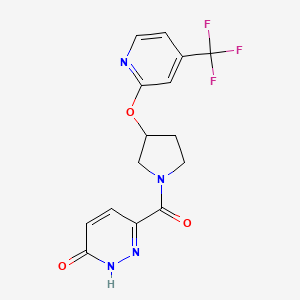

![molecular formula C12H13NO3S B2684222 5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole CAS No. 338962-45-1](/img/structure/B2684222.png)

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

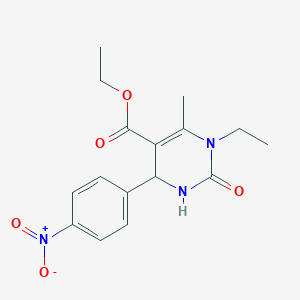

“5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole” is a chemical compound . It is related to a novel process for the preparation of amisulpride , which is an atypical antipsychotic used to treat psychosis in schizophrenia and episodes of mania in bipolar disorder .

Synthesis Analysis

The synthesis of “5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole” involves methylation of 4-amino-salicylic-acid with dimethyl sulphate and base, optionally in presence of TBAB to obtain 4-amino-2-methoxy methyl benzoate . The oxidation of 4-amino-2-methoxy-5-ethyl thio benzoic acid or 4-amino-2-methoxy-5- ethyl thio methyl benzoate with an oxidizing agent in the presence of sodium tungstate or ammonium molybdate gives 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid or 2- methoxy-4-amino-5-ethyl-sulfonyl methyl benzoate respectively .Scientific Research Applications

Drug Metabolism and Bioconversion

A study demonstrated the application of a microbial-based surrogate biocatalytic system using Actinoplanes missouriensis to produce mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, LY451395. This approach facilitated the generation of significant quantities of metabolites for structural characterization, underscoring the utility of microbial systems in drug metabolism research (Zmijewski et al., 2006).

Antiprotozoal Activity

The synthesis and evaluation of 4,5-dihydroisoxazole derivatives, featuring a phenyl- or methyl-sulfonyl group, revealed their in vitro antiprotozoal and cytotoxic activities. This research highlights the potential of sulfonyl-substituted isoxazoles in developing new anti-infective agents (Dürüst et al., 2013).

Chemical Probing of Protein Side Chains

The reactivity of N-Ethyl-5-phenylisoxazolium 3' sulfonate (Woodward's reagent K) towards nucleophilic side chains of proteins was investigated, demonstrating its application as a spectrophotometric probe for identifying imidazole, lysine, cysteine, and tyrosine residues in proteins under specific conditions (Llamas et al., 1986).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds, such as isoxazoles and tetrazoles, with potential biological activity, underscores the versatility of sulfonated isoxazoles in medicinal chemistry. These studies explore the structural basis for the biological activities of these compounds and their potential as therapeutic agents (Al-Hourani et al., 2015).

Antihyperglycemic Agents

The development of novel antihyperglycemic agents through the synthesis and evaluation of pyrazolone derivatives highlights the therapeutic potential of sulfonated compounds in treating metabolic disorders. These compounds showed significant reduction in plasma glucose levels in diabetic models, indicating their potential as new classes of antihyperglycemic agents (Kees et al., 1996).

Future Directions

properties

IUPAC Name |

5-(ethylsulfonylmethyl)-3-phenyl-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3S/c1-2-17(14,15)9-11-8-12(13-16-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTRPFPCLZINOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC1=CC(=NO1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Ethylsulfonyl)methyl]-3-phenylisoxazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-{3-amino-6-bromoimidazo[1,2-a]pyridin-2-yl}acetate](/img/structure/B2684139.png)

![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2-(pyrrolidin-1-yl)acetamide](/img/structure/B2684144.png)

![benzo[d][1,3]dioxol-5-yl(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2684146.png)

![2-[(3-Methyl-1-propan-2-ylpyrazol-4-yl)amino]acetic acid](/img/structure/B2684149.png)

![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2684150.png)

![2-(2-chloro-6-fluorophenyl)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2684159.png)